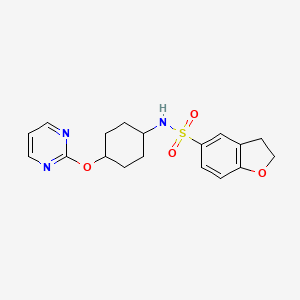

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Sulfonamides are known for their antibacterial properties. They act by inhibiting the bacterial synthesis of folic acid, an essential vitamin for DNA synthesis. For instance, some novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, indicating high activities in certain compounds Azab et al., 2013.

Antimicrobial and Antifungal Applications

The sulfonamide moiety, when incorporated into various molecular frameworks, has been shown to possess antimicrobial and antifungal activities. Research on novel sulfonamide derivatives, including those with pyrimidine structures, has demonstrated their potential in combating microbial and fungal infections Krátký et al., 2012.

Anticancer Applications

Sulfonamide derivatives have also been explored for their anticancer properties. The design and synthesis of sulfonamide-based compounds targeting specific cellular pathways or enzymes can lead to potent anticancer agents. Studies have shown the potential of sulfonamide derivatives in inhibiting tumor growth and acting as radiosensitizers to enhance the effectiveness of radiotherapy Ghorab et al., 2015.

Enzyme Inhibition

Sulfonamides serve as key inhibitors for various enzymes, including carbonic anhydrases and dihydropteroate synthase. These enzymes are critical in physiological processes and disease pathogenesis, making sulfonamides important tools in drug discovery and development Casey et al., 2004.

Drug Design and Development

The structural diversity and functional versatility of sulfonamide-containing compounds make them valuable scaffolds in medicinal chemistry. They have been used to design hybrid compounds with multiple biological activities, addressing the multifactorial nature of diseases like cancer, microbial infections, and metabolic disorders Massah et al., 2022.

Mechanism of Action

Target of Action

The primary target of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzofuran-5-sulfonamide is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

This compound: interacts with PLK4, inhibiting its activity . This interaction disrupts the process of centriole duplication, thereby affecting cell division and potentially leading to cell death .

Biochemical Pathways

The inhibition of PLK4 by This compound affects the centriole duplication pathway . This disruption can lead to genome instability and cell death, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

The pharmacokinetic properties of This compound include good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions . These properties suggest that the compound has good bioavailability.

Result of Action

At the molecular level, This compound inhibits the activity of PLK4, disrupting centriole duplication . At the cellular level, this leads to antiproliferative activity against cancer cells .

Properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-26(23,16-6-7-17-13(12-16)8-11-24-17)21-14-2-4-15(5-3-14)25-18-19-9-1-10-20-18/h1,6-7,9-10,12,14-15,21H,2-5,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJFYQQITHCJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCC3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2584030.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2584032.png)

![(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2584033.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2584036.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2584043.png)